molecular formula C17H17NO4 B592681 (1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one CAS No. 1797-92-8

(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one

Cat. No.: B592681
CAS No.: 1797-92-8
M. Wt: 299.326
InChI Key: UQKMNPMXAVRLTD-KCTSRDHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[105201,1302,1004,8]nonadeca-2,4(8),9,16-tetraen-18-one is a heterocyclic compound that has garnered significant interest in various fields of scientific research It is known for its unique structural properties, which include a nitrogen and oxygen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxocrinamine typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method includes the reaction of amino alcohols with carboxylic acids under dehydrating conditions to form the oxazoline ring. This reaction often requires the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of oxocrinamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form oxazoles, which are important intermediates in the synthesis of various pharmaceuticals.

    Reduction: The reduction of oxocrinamine can lead to the formation of oxazolidines, which have applications in medicinal chemistry.

    Substitution: Nucleophilic substitution reactions involving oxocrinamine can produce a wide range of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: this compound derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.

    Medicine: The compound is being investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Industry: this compound is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of oxocrinamine involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various therapeutic effects, such as the suppression of bacterial growth or the induction of cancer cell apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Oxazoline: Similar in structure but lacks the additional functional groups present in oxocrinamine.

    Oxazole: An oxidized form of oxocrinamine with different chemical properties.

    Oxazolidine: A reduced form of oxocrinamine with applications in medicinal chemistry.

Uniqueness

(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one stands out due to its versatile reactivity and the ability to form a wide range of derivatives. Its unique combination of nitrogen and oxygen atoms within the ring structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.

Properties

CAS No.

1797-92-8

Molecular Formula

C17H17NO4

Molecular Weight

299.326

InChI

InChI=1S/C17H17NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15H,5,7-9H2,1H3/t11-,15-,17-/m0/s1

InChI Key

UQKMNPMXAVRLTD-KCTSRDHCSA-N

SMILES

COC1CC2C3(C=C1)C(=O)CN2CC4=CC5=C(C=C34)OCO5

Origin of Product

United States

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